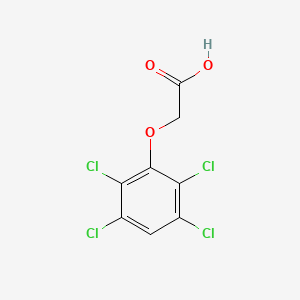
4,4-Dimethylpent-2-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethylpent-2-en-2-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is soluble in water and has a distinct odor. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-2-en-2-ol can be synthesized through several methods. One common method involves the reaction of 3,3-dimethyl-2-butanone with a suitable reagent to introduce the hydroxyl group at the desired position. The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation or other advanced techniques to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethylpent-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, different alcohols, and substituted hydrocarbons. These products have various applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
4,4-Dimethylpent-2-en-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: This compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: It is used in the manufacture of various industrial products, including solvents, coatings, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4,4-Dimethylpent-2-en-2-ol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The hydroxyl group in its structure plays a crucial role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethylpent-2-yn-1-ol: This compound has a similar structure but contains a triple bond instead of a double bond.
2,4-Dimethylpentane: This is an alkane with a similar carbon skeleton but lacks the hydroxyl group and double bond
Uniqueness
4,4-Dimethylpent-2-en-2-ol is unique due to its specific structure, which includes a double bond and a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C7H14O |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
4,4-dimethylpent-2-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h5,8H,1-4H3 |
Clave InChI |
XNPOWPOKSOUHCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)
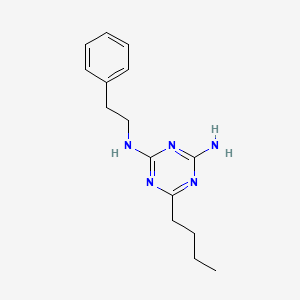

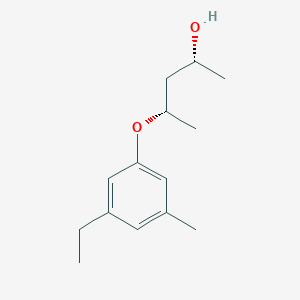
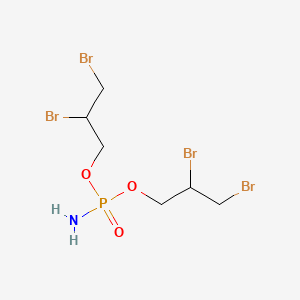
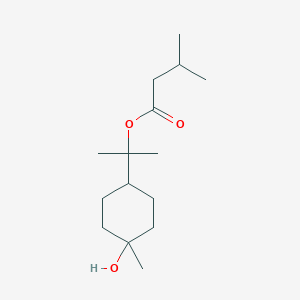
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)
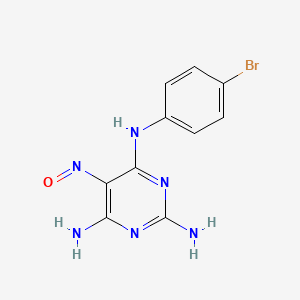
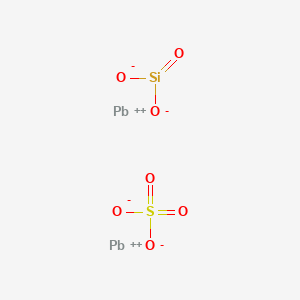
![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)


